molecular formula C10H11F7N2 B6226913 5-tert-butyl-3-(heptafluoropropyl)-1H-pyrazole CAS No. 95274-69-4

5-tert-butyl-3-(heptafluoropropyl)-1H-pyrazole

Cat. No. B6226913
CAS RN: 95274-69-4
M. Wt: 292.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-tert-Butyl-3-(heptafluoropropyl)-1H-pyrazole, also known as 5-TB-HFP, is a synthetic compound used in a variety of scientific research applications. It is a novel pyrazole derivative with a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. 5-TB-HFP is a small molecule that can be easily synthesized and is also highly stable, making it an ideal candidate for research and development.

Scientific Research Applications

5-tert-butyl-3-(heptafluoropropyl)-1H-pyrazole has been used in a variety of scientific research applications. It has been studied for its anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, 5-tert-butyl-3-(heptafluoropropyl)-1H-pyrazole has been used as a model compound to study the inhibition of enzymes involved in DNA replication and transcription. It has also been used as a model compound to study the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.

Mechanism of Action

The precise mechanism of action of 5-tert-butyl-3-(heptafluoropropyl)-1H-pyrazole is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in DNA replication and transcription. In addition, 5-tert-butyl-3-(heptafluoropropyl)-1H-pyrazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.
Biochemical and Physiological Effects
5-tert-butyl-3-(heptafluoropropyl)-1H-pyrazole has been shown to have a variety of biochemical and physiological effects. In animal models, 5-tert-butyl-3-(heptafluoropropyl)-1H-pyrazole has been shown to reduce inflammation, reduce bacterial growth, and reduce the growth of cancer cells. In addition, 5-tert-butyl-3-(heptafluoropropyl)-1H-pyrazole has been shown to inhibit the activity of enzymes involved in DNA replication and transcription, as well as the activity of cyclooxygenase-2 (COX-2).

Advantages and Limitations for Lab Experiments

The main advantage of using 5-tert-butyl-3-(heptafluoropropyl)-1H-pyrazole in laboratory experiments is its high stability. This makes it an ideal candidate for research and development. In addition, 5-tert-butyl-3-(heptafluoropropyl)-1H-pyrazole is a small molecule that can be easily synthesized. However, there are some limitations to using 5-tert-butyl-3-(heptafluoropropyl)-1H-pyrazole in laboratory experiments. For example, the precise mechanism of action of 5-tert-butyl-3-(heptafluoropropyl)-1H-pyrazole is not yet fully understood. In addition, the effects of 5-tert-butyl-3-(heptafluoropropyl)-1H-pyrazole on humans are not yet fully understood.

Future Directions

There are a number of potential future directions for research involving 5-tert-butyl-3-(heptafluoropropyl)-1H-pyrazole. These include further studies into the mechanism of action of 5-tert-butyl-3-(heptafluoropropyl)-1H-pyrazole, as well as studies into the effects of 5-tert-butyl-3-(heptafluoropropyl)-1H-pyrazole on humans. In addition, further research into the synthesis of 5-tert-butyl-3-(heptafluoropropyl)-1H-pyrazole, as well as its potential applications in drug development, could be conducted. Finally, further studies into the potential applications of 5-tert-butyl-3-(heptafluoropropyl)-1H-pyrazole in the treatment of inflammatory diseases and cancer could be conducted.

Synthesis Methods

5-tert-butyl-3-(heptafluoropropyl)-1H-pyrazole is synthesized via a two-step reaction. First, 5-tert-butyl-1H-pyrazole is reacted with heptafluoropropan-2-ol in the presence of anhydrous potassium carbonate to form 5-tert-butyl-3-(heptafluoropropyl)-1H-pyrazole. The second step involves the addition of a catalytic amount of palladium acetate to the reaction mixture, which leads to the formation of 5-tert-butyl-3-(heptafluoropropyl)-1H-pyrazole.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-tert-butyl-3-(heptafluoropropyl)-1H-pyrazole involves the reaction of tert-butylhydrazine with heptafluoropropyl ketone, followed by cyclization of the resulting hydrazone intermediate.", "Starting Materials": [ "tert-butylhydrazine", "heptafluoropropyl ketone", "sodium sulfate", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Dissolve tert-butylhydrazine in ethanol and add heptafluoropropyl ketone dropwise with stirring.", "Step 2: Heat the reaction mixture to reflux for several hours until the reaction is complete.", "Step 3: Cool the reaction mixture and filter off the precipitated sodium sulfate.", "Step 4: Add sodium hydroxide to the filtrate to adjust the pH to basic.", "Step 5: Extract the product with ethyl acetate and dry over sodium sulfate.", "Step 6: Concentrate the product under reduced pressure to obtain 5-tert-butyl-3-(heptafluoropropyl)-1H-pyrazole as a white solid." ] }

CAS RN

95274-69-4

Product Name

5-tert-butyl-3-(heptafluoropropyl)-1H-pyrazole

Molecular Formula

C10H11F7N2

Molecular Weight

292.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.